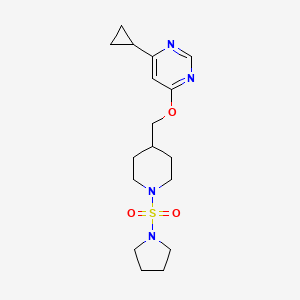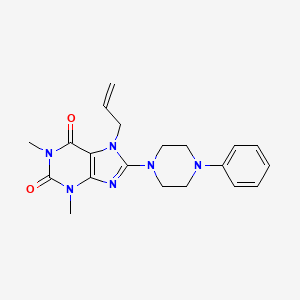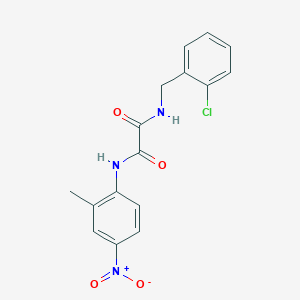
4-Cyclopropyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Cyclopropyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is a heterocyclic compound that appears to be designed for biological activity, potentially as a substance P antagonist. Substance P is a neuropeptide involved in the transmission of pain and other functions, and antagonists of this peptide could have therapeutic value. The structure of the compound suggests it contains several functional groups that could interact with biological targets.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are potential substance P antagonists, have been synthesized through a cycloaddition reaction followed by reductive opening of lactone-bridged adducts . Although the specific synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied, involving key steps such as cycloaddition and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of this compound includes several distinct features: a cyclopropyl group, a pyrimidine core, and a methoxy group attached to the pyrimidine. Additionally, it has a piperidinyl moiety linked through a sulfonyl group, which could be crucial for its biological activity. The stereochemistry and conformational preferences of these types of compounds are important for their interaction with biological targets, as seen in the synthesis of related cyclopenta[c]piperidines .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. For example, the pyrimidine ring is a common scaffold in pharmaceuticals and can undergo various chemical reactions, such as substitution or addition. The presence of a sulfonyl group could facilitate reactions such as sulfonylation, as seen in the condensation of pyrimidine derivatives with p-nitrobenzenesulfonyl chloride . These reactions could be used to further modify the compound or to attach additional pharmacophoric elements.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly provided, we can infer that the compound is likely to be solid at room temperature based on the presence of the rigid bicyclic structures. The solubility would depend on the overall polarity and the presence of functional groups capable of hydrogen bonding. The stability of the compound could be influenced by the presence of the cyclopropyl group, which can impart strain to the molecule. The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would be critical for its potential use as a drug but would require empirical testing to determine.
科学的研究の応用
Synthesis and Chemical Properties
4-Cyclopropyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is a compound that has been studied for its potential in various scientific research fields. The synthesis and chemical properties of pyrimidine derivatives, including this compound, have been extensively explored due to their interesting biological activities and potential applications in medicinal chemistry. For instance, the synthesis of hydroxy-pyrrolizidines and indolizidines from cyclopropenones highlights the chemical versatility and reactivity of cyclopropyl-containing pyrimidine derivatives towards creating complex heterocyclic compounds with potential pharmacological activities (Kondakal et al., 2012).
Antiviral and Antiretroviral Activities
The antiviral and antiretroviral activities of pyrimidine derivatives, including compounds with cyclopropyl groups, have been a significant area of interest. 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibition of retrovirus replication in cell culture, indicating the potential of these compounds in developing new antiretroviral therapies (Hocková et al., 2003).
Corrosion Inhibition
The application of pyrimidine derivatives in materials science, particularly in corrosion inhibition, has been explored. Quantum chemical and molecular dynamic simulation studies have predicted the inhibition efficiencies of certain piperidine derivatives on the corrosion of iron, demonstrating the potential of these compounds in protecting metal surfaces from corrosion, which is crucial for industrial applications (Kaya et al., 2016).
Pharmacological Applications
In pharmacology, the analgesic and antiparkinsonian activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine have been studied, showcasing the diverse therapeutic potentials of pyrimidine derivatives in treating various conditions (Amr et al., 2008).
特性
IUPAC Name |
4-cyclopropyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S/c22-25(23,20-7-1-2-8-20)21-9-5-14(6-10-21)12-24-17-11-16(15-3-4-15)18-13-19-17/h11,13-15H,1-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIKFMBYKHQLRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)

![N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2502933.png)




![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)

![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)



![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)